2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a complex organic compound with the molecular formula C10H6BrIN2O It is a derivative of benzaldehyde, featuring both bromine and iodine substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms may facilitate binding to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
Uniqueness
2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and as a probe in biochemical studies.
Properties
Molecular Formula |
C10H6BrIN2O |
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Molecular Weight |
376.98 g/mol |
IUPAC Name |
2-bromo-6-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H |
InChI Key |
BCNQGRXELZYVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
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